2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
this compound interacts with its targets by binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effect of GABA on neuronal excitability, resulting in the aforementioned sedative, anxiolytic, and muscle relaxant effects .
Biochemical Pathways
The compound’s action primarily affects the GABAergic pathway. By enhancing the inhibitory effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuronal membrane and decreased neuronal excitability .
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include decreased neuronal excitability and potential therapeutic effects in conditions such as insomnia, anxiety disorders, and muscle spasms .
Biochemical Analysis
Biochemical Properties
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to bind to specific proteins, altering their function and stability . These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s overall biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, the compound’s impact on cellular metabolism includes alterations in glucose uptake and ATP production, which are essential for maintaining cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent substrate access and subsequent catalytic activity, leading to the inhibition of specific biochemical pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form stable complexes with nucleic acids is attributed to its planar structure, which facilitates intercalation between base pairs. This interaction can result in the modulation of transcription and translation processes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, long-term treatment with this compound has shown sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s biochemical activity is maintained over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity. Additionally, dose-dependent studies have revealed that the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, are influenced by the administered dose .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic reactions can affect the compound’s bioavailability and therapeutic efficacy. Additionally, this compound has been shown to influence metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis . These changes can impact overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localizations enable the compound to exert its effects on various cellular processes, including energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions used in laboratory synthesis can be scaled up for industrial applications, provided that the reagents and conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the pyridin-3-yl group.
Pyridin-3-yl-imidazole: Contains a pyridine and imidazole ring but arranged differently.
Uniqueness
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific arrangement of the pyridine and imidazo[1,2-a]pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXOLRBDZPWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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